molecular formula C17H23BrN2O4 B14913311 tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate

tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B14913311
M. Wt: 399.3 g/mol
InChI Key: ISXOVYIGPPRPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with bromo and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The addition of methoxy groups at the 4 and 7 positions.

    Carbamate Formation: The attachment of the tert-butyl carbamate group to the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding amine.

Scientific Research Applications

tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to these targets, while the carbamate group can modulate the compound’s stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromobutyl)carbamate
  • tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
  • tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H23BrN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

tert-butyl N-[2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(21)19-7-6-10-9-20-14-13(10)12(22-4)8-11(18)15(14)23-5/h8-9,20H,6-7H2,1-5H3,(H,19,21)

InChI Key

ISXOVYIGPPRPEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=CC(=C2OC)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.